molecular formula C17H17ClN2O2 B5823780 2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide

2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide

Cat. No.: B5823780
M. Wt: 316.8 g/mol
InChI Key: IATJTKAMEFFIDR-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methyl group, and a propanoylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-3-16(21)19-12-5-4-6-13(10-12)20-17(22)14-8-7-11(2)9-15(14)18/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATJTKAMEFFIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786394
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide typically involves the following steps:

    Nucleophilic Aromatic Substitution: The starting material, 2-chloro-4-methylbenzoic acid, undergoes nucleophilic aromatic substitution with 3-aminopropanoic acid to form the intermediate product.

    Amidation: The intermediate product is then subjected to amidation reaction conditions to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide
  • 3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide

Uniqueness

2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

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